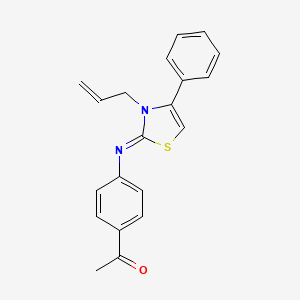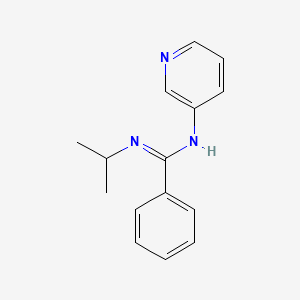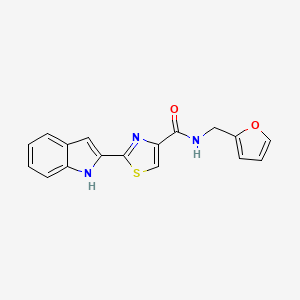
N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H27N3O3S2 and its molecular weight is 349.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomics Research
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine has been investigated in proteomics research. Researchers study its interactions with proteins, enzymes, and other biomolecules. Its potential as a modulator of protein function or as a probe for protein-ligand interactions is of particular interest .
Anti-Fibrotic Activity
Recent studies have explored the anti-fibrotic properties of related compounds. Although not specifically focused on our target compound, these findings provide context. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine derivatives have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. Further investigations into its mechanism of action and potential clinical applications are warranted .
Anti-Tubercular Agents
While not directly related to our compound, research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlights the importance of novel molecules in the fight against tuberculosis. Similar structural motifs may be explored for their anti-tubercular activity, including our compound .
properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZBPSMFNQZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)

![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B2427027.png)



![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)